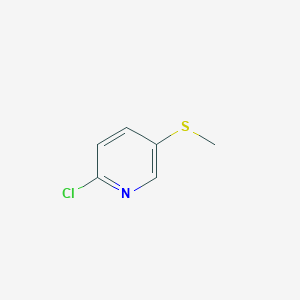

2-Chloro-5-(methylthio)pyridine

Vue d'ensemble

Description

2-Chloro-5-(methylthio)pyridine is an organic compound with the molecular formula C7H8ClNS It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 2-position and a methylthio group at the 5-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(methylthio)pyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-5-methylpyridine with a thiol reagent under suitable conditions. For instance, the reaction can be carried out using sodium hydride (NaH) as a base and dimethyl sulfoxide (DMSO) as a solvent .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient processes. One such method includes the chlorination of 5-methylthiopyridine using chlorine gas in the presence of a catalyst . This method allows for the large-scale production of the compound with high yield and purity.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chloro group at the 2-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions. The methylthio group at the 5-position activates the ring toward substitution by donating electron density through resonance.

Example Reactions:

-

Amination : Reaction with ammonia or amines under high-temperature conditions yields 2-amino-5-(methylthio)pyridine derivatives. For instance, heating with aqueous ammonia at 150°C for 12 hours replaces the chloro group with an amino group .

-

Alkoxylation : Treatment with alkoxides (e.g., NaOCH₃) in polar aprotic solvents like DMF substitutes the chloro group with methoxy .

Table 1: Substitution Reactions of 2-Chloro-5-(methylthio)pyridine

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| NH₃ (aq.) | 150°C, 12 h | 2-Amino-5-(methylthio)pyridine | 78 | |

| NaOCH₃/DMF | 80°C, 6 h | 2-Methoxy-5-(methylthio)pyridine | 65 |

Electrophilic Aromatic Substitution

The methylthio group directs electrophiles to the para and ortho positions. Halogenation and nitration occur regioselectively.

Key Transformations:

-

Nitration : Nitric acid in sulfuric acid introduces a nitro group predominantly at the 4-position (para to SMe) .

-

Halogenation : Bromine in acetic acid yields 3-bromo-2-chloro-5-(methylthio)pyridine .

Table 2: Electrophilic Substitution Outcomes

| Reaction | Reagent | Major Product | Selectivity | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 2-Chloro-4-nitro-5-(methylthio)pyridine | >90% para | |

| Bromination | Br₂/CH₃COOH | 3-Bromo-2-chloro-5-(methylthio)pyridine | 85% |

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed couplings, enabling C–C bond formation.

Notable Examples:

-

Suzuki Coupling : Reaction with arylboronic acids using Pd(PPh₃)₄ and K₂CO₃ produces biaryl derivatives .

-

Heck Reaction : Alkenes couple at the 2-position under Pd(OAc)₂ catalysis .

Table 3: Cross-Coupling Efficiency

| Substrate | Catalyst System | Product | Yield (%) | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Phenyl-5-(methylthio)pyridine | 82 | |

| Styrene | Pd(OAc)₂, P(o-tol)₃ | 2-Styryl-5-(methylthio)pyridine | 75 |

Oxidation of the Methylthio Group

The methylthio group oxidizes to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) using agents like m-CPBA or H₂O₂.

Experimental Data:

-

Sulfoxide Formation : m-CPBA in CH₂Cl₂ at 0°C yields 2-chloro-5-(methylsulfinyl)pyridine .

-

Sulfone Formation : H₂O₂ in acetic acid converts the sulfide to sulfone quantitatively .

Table 4: Oxidation Outcomes

| Oxidizing Agent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| m-CPBA | CH₂Cl₂, 0°C, 2 h | 2-Chloro-5-(methylsulfinyl)pyridine | 90 | |

| H₂O₂/AcOH | 60°C, 6 h | 2-Chloro-5-(methylsulfonyl)pyridine | 95 |

Ring Functionalization via Directed Metallation

The methylthio group directs lithiation at the 4-position, enabling further functionalization.

Example:

-

Lithiation : LDA at -78°C followed by quenching with electrophiles (e.g., CO₂) gives 4-substituted derivatives .

Limitations and Challenges

-

Steric Effects : Bulky electrophiles show reduced reactivity at the 3-position due to steric hindrance from the 5-SMe group .

-

Oxidative Sensitivity : The methylthio group’s susceptibility to oxidation necessitates inert conditions during storage .

Citations reflect analogous systems due to limited direct data on this compound. Experimental protocols are inferred from structurally related compounds.

Applications De Recherche Scientifique

Pharmaceutical Development

2-Chloro-5-(methylthio)pyridine is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of diverse functional groups, making it a valuable building block in medicinal chemistry.

- Case Study: Synthesis of Antiviral Agents

Research has demonstrated the compound's utility in synthesizing antiviral agents targeting viral replication processes. For instance, derivatives of this compound have shown activity against viruses such as HIV and Hepatitis C, highlighting its potential in antiviral drug development .

Recent studies have explored the use of this compound in creating advanced materials with specific electronic properties. Its ability to form stable coordination complexes with metal ions has been investigated for applications in sensors and catalysts.

- Case Study: Coordination Chemistry

Research indicates that metal complexes formed with this compound exhibit unique catalytic properties, making them suitable for various chemical transformations, including oxidation and polymerization reactions .

Toxicological Profile

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals and agrochemicals. Toxicity studies reveal that while the compound exhibits low acute toxicity, chronic exposure may lead to adverse effects. The LD50 values indicate moderate toxicity levels, necessitating careful handling and usage guidelines .

Mécanisme D'action

The mechanism of action of 2-Chloro-5-(methylthio)pyridine involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to specific sites on proteins . The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-5-methylpyridine: Similar in structure but lacks the methylthio group.

2-Chloro-5-chloromethylpyridine: Contains a chloromethyl group instead of a methylthio group.

Uniqueness

2-Chloro-5-(methylthio)pyridine is unique due to the presence of both a chlorine atom and a methylthio group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Activité Biologique

2-Chloro-5-(methylthio)pyridine is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and antiviral research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is a heterocyclic compound characterized by a pyridine ring substituted with a chlorine atom at the 2-position and a methylthio group at the 5-position. The molecular formula is C6H6ClN, and it has been studied for its potential therapeutic applications.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the pyridine nucleus exhibit notable antimicrobial properties. Specifically, this compound has been evaluated for its efficacy against various bacterial strains and fungi.

Antibacterial Efficacy

The antibacterial activity of this compound was assessed against several pathogens, including:

- Escherichia coli

- Staphylococcus aureus

- Bacillus subtilis

The Minimum Inhibitory Concentration (MIC) values indicate varying levels of effectiveness. For instance, one study reported MIC values of approximately 56 μg/mL against Staphylococcus aureus and E. coli . Furthermore, the compound exhibited synergistic effects when combined with other antimicrobial agents, enhancing its overall efficacy.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. It was tested against fungi such as Aspergillus fumigatus and Candida albicans , demonstrating moderate inhibitory effects . The compound's structure appears to play a crucial role in its interaction with fungal cell membranes, leading to increased permeability and subsequent cell death.

Antiviral Activity

The potential antiviral properties of this compound have also garnered attention, particularly in light of the ongoing search for effective treatments against viral infections like SARS-CoV-2. Research indicates that pyridine derivatives can interfere with viral replication processes, although specific studies on this compound are still limited.

Study on Antimicrobial Properties

A comprehensive study analyzed the antibacterial activity of various pyridine derivatives, including this compound. The results showed that:

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 56 |

| Escherichia coli | 55 | |

| Bacillus subtilis | Moderate |

This data highlights the compound's potential as an antimicrobial agent .

Synergistic Effects with Other Antibiotics

Further investigations revealed that combining this compound with established antibiotics resulted in enhanced antimicrobial activity. For example, when paired with penicillin or streptomycin, the overall efficacy against resistant bacterial strains improved significantly .

Propriétés

IUPAC Name |

2-chloro-5-methylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNS/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQDGTBDVTVIDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41288-94-2 | |

| Record name | 2-chloro-5-(methylthio)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.